molecular formula C7H9N3O B1449765 6-Amino-2-cyclopropylpyrimidin-4-ol CAS No. 954388-42-2

6-Amino-2-cyclopropylpyrimidin-4-ol

Cat. No. B1449765
M. Wt: 151.17 g/mol
InChI Key: XTZHLWBCKCRMEN-UHFFFAOYSA-N
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Description

6-Amino-2-cyclopropylpyrimidin-4-ol (6-ACPO) is an organic compound with a unique structure and a wide range of applications. It is used in the synthesis of various pharmaceuticals, as well as in the development of new drug candidates. 6-ACPO is also used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis of α-Aminophosphonates

The Kabachnik–Fields reaction, a three-component condensation process, has been utilized to synthesize α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde. This method, promoted by phosphomolybdic acid, offers an efficient one-pot synthesis route, producing good to excellent yields under mild conditions (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

Structural and Theoretical Insights into Arylsulfonylated Derivatives

A study on arylsulfonylated 2-amino-6-methylpyrimidin derivatives has revealed significant insights into their crystal structures and theoretical properties. Through single-crystal X-ray diffraction and quantum chemical analyses, these compounds have been shown to exhibit various non-covalent interactions crucial for their structural stability. Theoretical calculations have further elucidated their stability, reactivity, and other properties (Akbar Ali et al., 2021).

Antiviral Activity of Phosphonomethoxyalkoxy Derivatives

Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines has uncovered their potential as antiviral agents. These compounds, synthesized from 2,4-diamino-6-hydroxypyrimidine and similar derivatives, have shown inhibition against various herpes and retroviruses, highlighting their significance in developing new antiviral therapies (A. Holý et al., 2002).

Noncovalent Interactions in O-Benzenesulfonylated Pyrimidines

A study focusing on the synthesis of O-benzenesulfonylated pyrimidines and their structural investigation has provided valuable insights into the role of noncovalent interactions in these compounds. Utilizing density functional theory, the research has revealed how these interactions contribute to the compounds' stability and optical properties, offering potential applications in material science and pharmaceuticals (A. Ali et al., 2020).

Cyclin-Dependent Kinase Inhibition

Research into 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine derivatives has explored their use as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The synthesis and evaluation of these compounds have identified potent inhibitors, providing a foundation for developing new anticancer agents (F. Marchetti et al., 2007).

properties

IUPAC Name

4-amino-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-3-6(11)10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZHLWBCKCRMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651931
Record name 6-Amino-2-cyclopropylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-cyclopropylpyrimidin-4-ol

CAS RN

954388-42-2
Record name 6-Amino-2-cyclopropylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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